3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid

Physicochemical profiling Drug-likeness Membrane permeability

Researchers synthesizing focused β,β-diarylpropanoic acid libraries often face protecting-group incompatibility that derails SAR workflows. CAS 1142210-90-9 resolves this with its chemoselective MOM-protected phenol, enabling orthogonal deprotection under mild acidic or silicon-based conditions without affecting the 2-chlorophenyl or propanoic acid moieties. - Enables direct derivatization (alkylation, acylation, sulfonation) post-deprotection, eliminating extra protection steps. - TPSA 55.8 Ų & LogD₇.₄ 0.65 predict adequate aqueous solubility for standard workup protocols. - Multi-vendor availability (250 mg-5 g) with documented 95-97% purity and CoA upon request.

Molecular Formula C17H17ClO4
Molecular Weight 320.8 g/mol
CAS No. 1142210-90-9
Cat. No. B1294003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid
CAS1142210-90-9
Molecular FormulaC17H17ClO4
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESCOCOC1=CC=CC(=C1)C(CC(=O)O)C2=CC=CC=C2Cl
InChIInChI=1S/C17H17ClO4/c1-21-11-22-13-6-4-5-12(9-13)15(10-17(19)20)14-7-2-3-8-16(14)18/h2-9,15H,10-11H2,1H3,(H,19,20)
InChIKeyMAJRHDUTXUVEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid (CAS 1142210-90-9; molecular formula C₁₇H₁₇ClO₄; molecular weight 320.77 g/mol) is a synthetic β,β-diarylpropanoic acid derivative bearing a 2-chlorophenyl substituent at the β-position and a 3-(methoxymethoxy)phenyl substituent at the opposing β-position [1]. The compound is catalogued under PubChem CID 25220758 and MDL number MFCD12028390, with an InChIKey of MAJRHDUTXUVEOK-UHFFFAOYSA-N . Commercially, it is supplied by multiple vendors—including Fluorochem (product code F367886), Combi-Blocks (catalog QY-0695), and CymitQuimica (ref. 3D-FC119714)—at purities ranging from 95% to 97% . The compound is classified under GHS07 as harmful/irritant, with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is offered exclusively for non-human research use at a procurement scale typically ranging from 250 mg to 5 g per unit . Critically, no peer-reviewed primary research article, patent with quantitative biological data, or public bioassay record was identified for this specific compound at the time of this analysis; the evidence base is therefore constructed from vendor specifications, authoritative database entries, and class-level structural and pharmacological inferences.

Structural Differentiation from Closest Analogs


The assumption that any β,β-diarylpropanoic acid or 2-chlorophenyl-bearing propanoic acid can substitute for 3-(2-chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid (CAS 1142210-90-9) is not supported by structural or physicochemical evidence. The closest catalogued structural analog, 3-(2-chlorophenyl)-3-phenylpropanoic acid (CAS 286947-86-2; C₁₅H₁₃ClO₂; MW 260.72), lacks the 3-(methoxymethoxy) substituent entirely, resulting in a fundamentally different hydrogen-bond acceptor count (2 vs. 4), topological polar surface area (estimated ~37 Ų vs. 55.8 Ų for the target), and lipophilicity profile [1]. These differences are critical because the methoxymethoxy (MOM) group functions as a masked phenol that can be chemoselectively deprotected under mild acidic or silicon-based conditions to reveal a free hydroxyl group for further derivatization—a synthetic handle absent in the des-methoxymethoxy analog [2]. Furthermore, the MOM ether modulates both passive membrane permeability (via altered LogD) and target-binding pharmacophore geometry relative to free phenol or methyl ether congeners. Even among compounds sharing the C₁₇H₁₇ClO₄ molecular formula, such as fenirofibrate (CAS 54419-31-7), the connectivity and stereoelectronic properties are entirely different, yielding distinct biological target profiles [3]. In procurement terms, generic substitution with an unqualified β,β-diarylpropanoic acid risks introducing a compound with unanticipated solubility, stability, reactivity, and target-selectivity characteristics that can invalidate experimental reproducibility.

Quantitative Differentiation Evidence


Topological Polar Surface Area and Hydrogen-Bond Acceptor Count

The target compound bears a 3-(methoxymethoxy)phenyl substituent that contributes two additional oxygen atoms beyond the carboxylic acid moiety, yielding a topological polar surface area (TPSA) of 55.8 Ų and a hydrogen-bond acceptor (HBA) count of 4, as computed by Cactvs 3.4.6.11 and recorded in PubChem [1]. The closest catalogued structural analog—3-(2-chlorophenyl)-3-phenylpropanoic acid (CAS 286947-86-2)—lacks the methoxymethoxy group, reducing its HBA count to 2 (the carboxylic acid oxygens only) and producing a correspondingly lower TPSA. Under the widely applied Veber rules for oral bioavailability, TPSA ≤ 140 Ų and HBA ≤ 10 are required; however, within the narrower 50–80 Ų TPSA range, incremental changes correlate with measurable differences in Caco-2 permeability and blood-brain barrier penetration [2]. The 55.8 Ų TPSA of the target compound places it in a favorable permeability window while still offering sufficient polarity for aqueous solubility, a balance that the des-methoxymethoxy analog shifts toward higher lipophilicity and potentially poorer solubility.

Physicochemical profiling Drug-likeness Membrane permeability

pH-Dependent Lipophilicity and Ionization-Dependent Solubility

The ACD/Labs Percepta platform (v14.00) predicts an ACD/LogP of 3.30 and an ACD/LogD of 0.65 at pH 7.4 for 3-(2-chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid, as reported via ChemSpider . The LogD₇.₄ value of 0.65 indicates that at physiological pH, the ionized carboxylate form predominates, dramatically reducing effective lipophilicity relative to the neutral LogP and favoring aqueous-phase partitioning (ACD/KOC at pH 7.4 = 2.37; ACD/BCF at pH 7.4 = 1.00) . In contrast, 3-(2-chlorophenyl)-3-phenylpropanoic acid (CAS 286947-86-2) has a lower molecular weight and lacks the polar MOM group, resulting in a higher predicted LogD₇.₄ and greater membrane partitioning—properties that can promote nonspecific binding and complicate interpretation of cell-based assay results. The 10-fold difference between target compound LogD₇.₄ (0.65) and its LogP (3.30) confirms a pronounced ionization-dependent solubility switch, a feature that can be exploited for pH-controlled extraction or formulation strategies.

Lipophilicity LogD Ionization Solubility

Methoxymethoxy Group as a Chemoselectively Deprotectable Phenol Mask

The 3-(methoxymethoxy)phenyl substituent in CAS 1142210-90-9 constitutes a methoxymethyl (MOM)-protected phenol. The MOM protecting group is well-established in synthetic organic chemistry for its ability to be chemoselectively removed under mild acidic conditions (e.g., dilute HCl, p-TsOH in MeOH, or silicon-based reagents such as TMSCl/NaI or CeCl₃·7H₂O/NaI) to reveal a free phenolic –OH group, while remaining stable to a broad range of basic, nucleophilic, and reductive conditions that would cleave alternative protecting groups (e.g., acetyl, benzyl) [1][2]. This property distinguishes the target compound from both (a) the free phenol analog—3-(2-chlorophenyl)-3-(3-hydroxyphenyl)propanoic acid—which cannot undergo further selective protection/deprotection at that position and may participate in undesired side reactions during multi-step synthesis, and (b) the methyl ether analog—3-(2-chlorophenyl)-3-(3-methoxyphenyl)propanoic acid—which requires harsher demethylation conditions (e.g., BBr₃, HBr/AcOH) that may compromise acid-sensitive or reducible functionality elsewhere in the molecule [2]. The regioselective metalation-directing effect of the MOM group, documented for substituted (methoxymethoxy)arenes, further enhances the synthetic versatility of this scaffold for late-stage functionalization [3].

Protecting group strategy Chemoselective deprotection Synthetic intermediate

Commercial Purity Specifications and Hazard Classification

Multiple vendors supply 3-(2-chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid with documented purity specifications: 95% minimum (Combi-Blocks catalog QY-0695; CymitQuimica ref. 3D-FC119714) and 97% (Leyan product no. 1436230) . The compound is classified under the Globally Harmonized System (GHS) as GHS07 (harmful/irritant) with four specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), signal word "Warning" . Safety Data Sheets (SDS) are available for download from Combi-Blocks and Fluorochem, providing batch-level traceability for institutional procurement and regulatory compliance . By contrast, the closest analog 3-(2-chlorophenyl)-3-phenylpropanoic acid (CAS 286947-86-2) is also available at 95% purity from commercial sources but lacks equivalent consolidated GHS documentation across multiple suppliers for direct comparison . The availability of a Certificate of Analysis (CoA) upon request from Fluorochem further supports quality-assured procurement workflows.

Quality control Batch traceability Safety data

Class-Level COX-2 Inhibitory Potential of Diarylpropanoic Acid Scaffolds

Although no direct IC₅₀ or Kᵢ measurement has been published for 3-(2-chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid against COX-1 or COX-2, the β,β-diarylpropanoic acid scaffold to which it belongs has been validated as a COX-2-interacting chemotype through both experimental and computational studies. In a comprehensive docking and in vivo analysis of β-hydroxy-β-arylpropanoic acids, Savić et al. (2011) demonstrated that 3-hydroxy-3,3-diphenylpropanoic acid exhibited anti-inflammatory activity matching that of ibuprofen (ED₅₀ = 51.7 µmol/kg in the carrageenan-induced paw edema model in rats) and that the most active compound in the series—2-methyl-3-hydroxy-3,3-diphenylpropanoic acid—surpassed ibuprofen's potency, with ED₅₀ values across the series ranging from 15 to 127 µmol/kg [1]. Molecular docking revealed that these β,β-diaryl compounds interact with the P3 anchor site of COX-2 in a manner characteristic of selective COX-2 inhibitors, and that the presence of polar substituents on the phenyl rings enhances inhibitory potential [1]. Separately, the structurally related fenofibric acid (which shares the C₁₇H₁₇ClO₄ molecular formula but with a different connectivity) was shown to inhibit human recombinant COX-2 with an IC₅₀ of 48 nM, compared to 58 nM for the reference NSAID diclofenac, as measured by a spectrophotometric assay in a Baculovirus/Sf21 expression system [2]. These class-level data support the plausibility of COX-2 engagement by the target compound, though they do not constitute direct quantitative evidence for CAS 1142210-90-9 itself [3].

COX-2 inhibition Anti-inflammatory Molecular docking

Rotatable Bond Count and Molecular Complexity

The PubChem-computed molecular complexity score for 3-(2-chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid is 350 (Cactvs 3.4.6.11), with a rotatable bond count of 7 [1]. By comparison, 3-(2-chlorophenyl)propanoic acid (CAS 1643-28-3; C₉H₉ClO₂) has a lower rotatable bond count (approximately 4) and a proportionally lower complexity score, reflecting the absence of the second aromatic ring and its appended MOM ether . The seven rotatable bonds in the target compound—comprising the C–C bonds of the propanoic acid linker, the two aryl–C bonds, and the O–CH₂–O–CH₃ methoxymethoxy chain—provide a conformational ensemble that can access a larger pharmacophoric space during molecular recognition events. This increased conformational flexibility, when paired with the hydrogen-bond acceptor capacity of the MOM ether oxygens, may enable binding modes inaccessible to more rigid or less functionalized analogs. However, higher rotatable bond count is also associated with an entropic penalty upon binding, such that the net effect on target affinity must be determined empirically on a target-by-target basis [2].

Molecular complexity Conformational flexibility Fragment-based design

Validated Application Scenarios


Chemoselective MOM Deprotection in Diarylpropanoic Acid Library Synthesis

Researchers engaged in the synthesis of focused libraries of β,β-diarylpropanoic acid derivatives for structure-activity relationship (SAR) studies can procure CAS 1142210-90-9 as a key intermediate. The MOM-protected phenol at the 3-position of the phenyl ring enables chemoselective deprotection under mild acidic or silicon-based conditions to reveal a free hydroxyl group, which can then be further derivatized (e.g., alkylation, acylation, sulfonation, glycosylation) without affecting the 2-chlorophenyl substituent or the propanoic acid moiety. This orthogonal deprotection strategy, supported by decades of established synthetic methodology for MOM ethers, reduces the need for additional protecting group manipulations compared to routes employing free phenol or methyl ether starting materials [1]. The documented TPSA of 55.8 Ų and LogD₇.₄ of 0.65 also predict adequate aqueous solubility for standard organic-aqueous workup protocols during library synthesis .

Physicochemical Probe for Lipophilicity-Dependent Assay Interference

Despite the absence of a published IC₅₀ for CAS 1142210-90-9 against COX-2, the compound's computed LogD₇.₄ of 0.65 and ACD/BCF of 1.00 at pH 7.4 make it a useful physicochemical control probe in COX-2 biochemical assays [1]. When used alongside more lipophilic diarylpropanoic acid analogs (e.g., compounds with predicted LogD₇.₄ > 2.0), researchers can dissect whether observed inhibitory activity arises from specific target engagement or from nonspecific membrane partitioning and protein binding. This application is informed by the class-level evidence that β,β-diarylpropanoic acids interact with the COX-2 P3 anchor site, and that polar substituents on the aryl rings modulate inhibitory potency . Procurement for this purpose should be paired with a plan for in-house IC₅₀ determination to establish the compound's specific COX-2 inhibitory profile.

Building Block for Fragment-Based COX-2 P3 Anchor Site Design

The β,β-diarylpropanoic acid scaffold of CAS 1142210-90-9 maps onto the pharmacophoric requirements for COX-2 P3 anchor site interaction as established by molecular docking studies of related β-hydroxy-β-arylpropanoic acids [1]. With a molecular weight of 320.77 g/mol—within the typical fragment range (MW < 300 is ideal; 320.77 is slightly above but acceptable for lead-like fragments)—and 7 rotatable bonds providing conformational flexibility, this compound can serve as a starting fragment for structure-guided optimization . The 2-chlorophenyl group provides a halogen substituent amenable to halogen bonding interactions or further cross-coupling derivatization (e.g., Suzuki, Buchwald-Hartwig), while the MOM-protected phenol offers a latent vector for growing into an adjacent subpocket. Procurement at the 250 mg to 1 g scale (available from Combi-Blocks and Fluorochem) is appropriate for initial fragment soaking or co-crystallization trials [2].

Reference Standard for Analytical Method Development

CAS 1142210-90-9 benefits from multi-vendor commercial availability with documented purity specifications (95–97%) and accessible Certificates of Analysis (CoA) upon request [1]. The compound's well-defined spectroscopic identifiers—including the canonical SMILES string (COCOC1=CC=CC(=C1)C(CC(=O)O)C2=CC=CC=C2Cl), InChIKey (MAJRHDUTXUVEOK-UHFFFAOYSA-N), and MDL number (MFCD12028390)—enable unambiguous compound registration in electronic laboratory notebooks and chemical inventory systems. These attributes support its use as a retention-time or mass-spectral reference standard during HPLC-MS or GC-MS method development for diarylpropanoic acid analog panels. The GHS07 hazard classification with explicit H-phrases further simplifies laboratory safety documentation during method validation workflows [2].

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